molecular formula C4H9NOS2 B14351478 (2-Hydroxyethyl)methylcarbamodithioic acid CAS No. 91308-51-9

(2-Hydroxyethyl)methylcarbamodithioic acid

Cat. No.: B14351478
CAS No.: 91308-51-9
M. Wt: 151.3 g/mol
InChI Key: QXOAYOGFDRZZMC-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl)methylcarbamodithioic acid is an organic compound with the molecular formula C4H9NOS2 It is characterized by the presence of a hydroxyethyl group, a methyl group, and a carbamodithioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)methylcarbamodithioic acid typically involves the reaction of methyl isothiocyanate with 2-aminoethanol. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:

CH3NCS+HOCH2CH2NH2CH3NHC(S)SCH2CH2OH\text{CH}_3\text{NCS} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{NHC(S)SCH}_2\text{CH}_2\text{OH} CH3​NCS+HOCH2​CH2​NH2​→CH3​NHC(S)SCH2​CH2​OH

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxyethyl)methylcarbamodithioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted carbamodithioic acids.

Scientific Research Applications

(2-Hydroxyethyl)methylcarbamodithioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of infections.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)methylcarbamodithioic acid involves its interaction with biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is mediated by the carbamodithioic acid moiety, which can undergo nucleophilic attack by thiol groups.

Comparison with Similar Compounds

    (2-Hydroxyethyl)carbamodithioic acid: Similar structure but lacks the methyl group.

    Methylcarbamodithioic acid: Similar structure but lacks the hydroxyethyl group.

Uniqueness: (2-Hydroxyethyl)methylcarbamodithioic acid is unique due to the presence of both hydroxyethyl and methyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

91308-51-9

Molecular Formula

C4H9NOS2

Molecular Weight

151.3 g/mol

IUPAC Name

2-hydroxyethyl(methyl)carbamodithioic acid

InChI

InChI=1S/C4H9NOS2/c1-5(2-3-6)4(7)8/h6H,2-3H2,1H3,(H,7,8)

InChI Key

QXOAYOGFDRZZMC-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=S)S

Origin of Product

United States

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